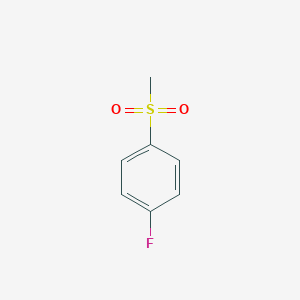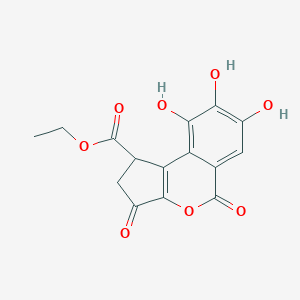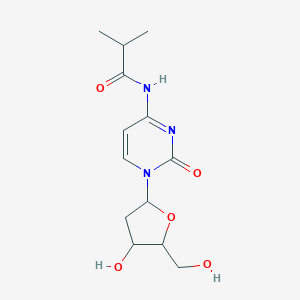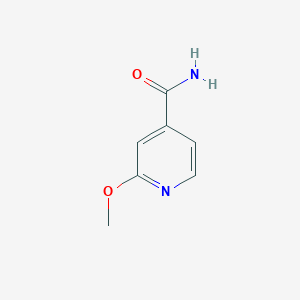![molecular formula C10H10O2S B021213 3-[4-(Methylsulfanyl)phenyl]acrylic acid CAS No. 102016-58-0](/img/structure/B21213.png)
3-[4-(Methylsulfanyl)phenyl]acrylic acid
Descripción general
Descripción
3-[4-(Methylsulfanyl)phenyl]acrylic acid (3-MSPA) is an important organic compound that has been studied extensively due to its wide range of applications in the scientific, medical, and industrial fields. 3-MSPA is a derivative of acrylic acid and contains a methylsulfanyl group, which gives it unique properties and makes it an important chemical for research and development. This article will provide an overview of 3-MSPA, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for research.
Aplicaciones Científicas De Investigación
Cancer Therapy and Anti-inflammatory Drugs : A related compound, (E)-3-(4-methanesulfonylphenyl)-2-(aryl)acrylic acids, exhibits potential as dual inhibitors of cyclooxygenases and lipoxygenases. This property makes them promising candidates for applications in cancer therapy and anti-inflammatory drugs (Moreau, Chen, Rao, & Knaus, 2006).
Corrosion Inhibition : Self-assembled films of a similar compound, (E)-3-(4-((1H-imidazol-1-yl)methyl)-Phenyl)acrylic acid, effectively protect iron surfaces from corrosion. The inhibition abilities strengthen with longer immersion times in solutions (Zhe, Shenhao, Yan-hui, & Le, 2009).
Anticancer Activity : Methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates show promising anticancer activity against human HCT-116 and MCF-7 cell lines. These compounds may be further developed as targeted therapies (El Rayes et al., 2019).
Antimicrobial Drugs : Fluoro-substituted phenyl acrylic acids have potential as antimicrobial drugs due to their weaker interactions and geometry, which might enhance their hydrolysis and lipophilicity (Hussain et al., 2010).
Optoelectronic Properties : The molecule 2-cyano-3-[4-(diphenylamino)phenyl] acrylic acid is identified as a potential nonlinear optical material, considering its dipole moment, average polarizability, and first-order molecular hyperpolarizability (Fonkem et al., 2019).
Ocular Drug Delivery : Poly(acrylic acid) and methylcellulose can form stable nanoparticles and non-irritant mucoadhesive films, suitable for ocular delivery of riboflavin. This offers potential for corneal cross-linking treatments (Khutoryanskaya et al., 2014).
Propiedades
IUPAC Name |
(E)-3-(4-methylsulfanylphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2S/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBHKZCSIUIANZ-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-oxopropanamide](/img/structure/B21143.png)






![Benzoic acid, 2-hydroxy-, compd. with 3-[(2S)-1-methyl-2-pyrrolidinyl]pyridine (1:1)](/img/structure/B21173.png)
